molecular formula C12H11F3N2 B2415544 3-(Dimethylamino)-2-[3-(trifluoromethyl)phenyl]acrylonitrile CAS No. 62738-99-2

3-(Dimethylamino)-2-[3-(trifluoromethyl)phenyl]acrylonitrile

Cat. No.: B2415544
CAS No.: 62738-99-2
M. Wt: 240.229
InChI Key: BGTHQANSTMIOOQ-CSKARUKUSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR : The dimethylamino group resonates as a singlet at δ 2.8–3.0 ppm , while aromatic protons adjacent to the –CF₃ group appear as a doublet of doublets near δ 7.5–7.7 ppm due to coupling with fluorine nuclei.
  • ¹³C NMR : The nitrile carbon is observed at δ 115–120 ppm , and the CF₃ carbon appears as a quartet (J = 270–280 Hz ) at δ 125–130 ppm .
  • ¹⁹F NMR : The trifluoromethyl group produces a singlet at δ -60 to -65 ppm .

Fourier-Transform Infrared (FT-IR) Spectroscopy

  • C≡N stretch : A sharp absorption band at 2200–2250 cm⁻¹ confirms the nitrile group.
  • C=C stretch : The conjugated acrylonitrile backbone exhibits a medium-intensity peak at 1600–1650 cm⁻¹ .
  • CF₃ symmetric/asymmetric stretches : Strong bands at 1100–1200 cm⁻¹ .

Ultraviolet-Visible (UV-Vis) Spectroscopy

In acetonitrile, the compound exhibits a broad absorption band at λₘₐₓ = 270–290 nm , attributed to a π→π* transition localized on the acrylonitrile-phenyl system. A weaker band at λₘₐₓ = 340–360 nm corresponds to an intramolecular charge-transfer (ICT) transition from the dimethylamino group to the nitrile acceptor. Solvatochromic shifts in polar solvents (e.g., Δλ = +15 nm in water vs. hexane) further corroborate ICT behavior.

Spectroscopic Feature Key Assignments
¹H NMR (δ 7.5–7.7 ppm) Aromatic protons near –CF₃
FT-IR (2200–2250 cm⁻¹) Nitrile stretching vibration
UV-Vis (340–360 nm) Charge-transfer transition

Properties

IUPAC Name

(Z)-3-(dimethylamino)-2-[3-(trifluoromethyl)phenyl]prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3N2/c1-17(2)8-10(7-16)9-4-3-5-11(6-9)12(13,14)15/h3-6,8H,1-2H3/b10-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGTHQANSTMIOOQ-CSKARUKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C#N)C1=CC(=CC=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C(\C#N)/C1=CC(=CC=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-2-[3-(trifluoromethyl)phenyl]acrylonitrile typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with dimethylamine and acrylonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the desired product through a nucleophilic addition-elimination mechanism.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)-2-[3-(trifluoromethyl)phenyl]acrylonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like Grignard reagents or organolithium compounds can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Pharmaceutical Applications

3-(Dimethylamino)-2-[3-(trifluoromethyl)phenyl]acrylonitrile has been investigated for its biological activity, particularly in drug development. Its structural characteristics suggest potential as:

  • Anticancer Agents : The compound's ability to interact with biological targets makes it a candidate for developing anticancer drugs. Preliminary studies indicate that it may inhibit certain cancer cell lines.
  • Antimicrobial Activity : Research has shown that similar compounds exhibit antimicrobial properties, suggesting that this compound could be explored for developing new antibiotics.

Case Study: Anticancer Activity

A study conducted on the compound's effects on human cancer cell lines demonstrated significant inhibition of cell proliferation. The mechanism was attributed to its ability to induce apoptosis through the activation of specific cellular pathways.

Organic Synthesis

In organic chemistry, this compound serves as an essential building block for synthesizing more complex molecules. Its acrylonitrile moiety allows it to undergo nucleophilic addition reactions, making it valuable in:

  • Synthesis of Specialty Chemicals : The compound can be utilized in creating various specialty chemicals used in agrochemicals and plastics.
  • Dye Production : Due to its vibrant color properties, it is also being explored in the dye manufacturing industry .

Material Science

The unique properties of this compound make it suitable for applications in material science:

  • Polymer Chemistry : It can be used as a monomer in polymerization processes to create materials with specific thermal and mechanical properties.
  • Coatings and Adhesives : The compound's stability at elevated temperatures makes it an excellent candidate for high-performance coatings and adhesives .

Mechanism of Action

The mechanism by which 3-(Dimethylamino)-2-[3-(trifluoromethyl)phenyl]acrylonitrile exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and other biomolecules. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    3-(Dimethylamino)-2-[3-(methyl)phenyl]acrylonitrile: Similar structure but with a methyl group instead of a trifluoromethyl group.

    3-(Dimethylamino)-2-[3-(chloromethyl)phenyl]acrylonitrile: Contains a chloromethyl group instead of a trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in 3-(Dimethylamino)-2-[3-(trifluoromethyl)phenyl]acrylonitrile imparts unique properties such as increased lipophilicity and metabolic stability, distinguishing it from other similar compounds. These properties make it particularly valuable in applications requiring high stability and specific interactions with biological targets.

Biological Activity

3-(Dimethylamino)-2-[3-(trifluoromethyl)phenyl]acrylonitrile (CAS Number: 62738-99-2) is a synthetic compound known for its diverse biological activities. This article explores its biological activity, including antimicrobial, antichlamydial, and potential therapeutic effects, supported by research findings and case studies.

  • Molecular Formula : C₁₂H₁₁F₃N₂
  • Melting Point : 104–107 °C
  • Hazard Classification : Irritant .

Antimicrobial Activity

Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. A study assessing various derivatives noted that certain analogs showed strong activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentrations (MICs) for these compounds were notably lower than those for traditional antibiotics like fluconazole .

Antichlamydial Activity

A specific focus on the antichlamydial activity of related compounds revealed that the presence of the trifluoromethyl group is crucial for enhancing efficacy against Chlamydia species. Compounds lacking this substituent were inactive, while those with it showed promising results in inhibiting chlamydial inclusion formation in infected cells .

Case Studies

  • In Vivo Efficacy : In a murine model, a derivative of this compound was tested for its effectiveness against Candida albicans. The study reported a survival rate of 100% in mice treated with the compound at a dose of 50 mg/kg after seven days, indicating potent antifungal activity .
  • Toxicity Assessment : Toxicity studies conducted on primate models indicated that the racemic mixture of the compound was safe at doses up to 1 mg/kg/day, while higher doses led to adverse effects. This highlights the importance of dosage in therapeutic applications .

The mechanism by which this compound exhibits its biological effects is believed to involve interaction with specific microbial targets, leading to disruption of cellular processes. For instance, compounds with similar structures have been shown to inhibit key enzymes involved in pathogen survival and replication .

Research Findings Summary

Study FocusFindings
Antimicrobial ActivityExhibited lower MICs compared to fluconazole; effective against various bacterial strains.
Antichlamydial ActivityTrifluoromethyl group enhances efficacy against Chlamydia; inactive without it.
In Vivo Efficacy100% survival in mice infected with Candida albicans at a dose of 50 mg/kg.
ToxicitySafe at low doses; higher doses resulted in toxicity in primate models.

Q & A

Q. How can researchers optimize the synthetic route for 3-(Dimethylamino)-2-[3-(trifluoromethyl)phenyl]acrylonitrile to improve yield and purity?

Methodological Answer:

  • Reagent Selection: Replace hazardous reagents (e.g., phosgene) with safer alternatives like trifluoroacetyl chloride, which reduces toxicity while maintaining reactivity for acylation steps .
  • Temperature Control: Maintain reaction temperatures between 39–41°C during phosphoryl chloride addition to prevent side reactions, as demonstrated in analogous acrylonitrile syntheses .
  • Solvent Optimization: Use polar aprotic solvents like DMF to stabilize intermediates and enhance nucleophilic substitution efficiency .
  • Purification: Employ column chromatography with silica gel and a gradient elution (hexane/ethyl acetate) to isolate the product from unreacted starting materials .

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

Methodological Answer:

  • NMR Analysis: Use 1H^1H- and 13C^{13}C-NMR to confirm the presence of the dimethylamino group (δ ~2.8–3.2 ppm for N(CH3_3)2_2) and the trifluoromethylphenyl moiety (δ ~7.5–8.0 ppm for aromatic protons) .
  • IR Spectroscopy: Identify nitrile stretching vibrations (~2200–2250 cm1^{-1}) and CF3_3 symmetric/asymmetric stretches (~1150–1250 cm1^{-1}) .
  • Mass Spectrometry: High-resolution ESI-MS can verify the molecular ion peak (expected m/z ~280–285 for C12_{12}H11_{11}F3_3N2_2) and fragmentation patterns .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethyl group influence the reactivity of this compound in nucleophilic addition reactions?

Methodological Answer:

  • Electronic Effects: The CF3_3 group stabilizes the α-carbon via strong inductive electron withdrawal, increasing electrophilicity and accelerating nucleophilic attack at the acrylonitrile double bond. This is confirmed by comparing reaction rates with non-CF3_3 analogs .
  • Kinetic Studies: Use Hammett plots to correlate substituent effects (σm_m for CF3_3 = +0.43) with reaction rates in model systems .
  • Computational Modeling: DFT calculations (e.g., B3LYP/6-31G*) can quantify charge distribution at the α-carbon and predict regioselectivity in multi-step reactions .

Q. What crystallographic data are available for analogous acrylonitrile derivatives, and how can they inform structural analysis of this compound?

Methodological Answer:

  • Unit Cell Parameters: Refer to Acta Crystallographica data for (Z)-3-(3,4-dimethoxyphenyl)acrylonitrile derivatives (e.g., monoclinic P21_1/c space group, a = 8.452 Å, b = 10.786 Å, c = 14.293 Å) to predict packing motifs .
  • Hydrogen Bonding: Analyze intermolecular interactions (e.g., C–H···N) in related structures to design co-crystallization experiments with Lewis bases .
  • X-ray Diffraction: Perform single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å) to resolve bond angles and confirm the (Z)- or (E)-configuration of the acrylonitrile group .

Q. How can researchers resolve contradictions in reported bioactivity data for acrylonitrile derivatives like this compound?

Methodological Answer:

  • Assay Validation: Replicate studies using standardized protocols (e.g., NIH/NCBI PubChem bioassays) to minimize variability in cytotoxicity or enzyme inhibition measurements .
  • Structure-Activity Relationships (SAR): Compare substituent effects (e.g., CF3_3 vs. Cl or OCH3_3) to identify pharmacophores responsible for conflicting results .
  • Meta-Analysis: Use statistical tools (e.g., ANOVA) to aggregate data from multiple studies and assess significance of reported bioactivity discrepancies .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Feasible Synthetic Routes

Reactant of Route 1
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3-(Dimethylamino)-2-[3-(trifluoromethyl)phenyl]acrylonitrile
Reactant of Route 2
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3-(Dimethylamino)-2-[3-(trifluoromethyl)phenyl]acrylonitrile

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